molecular formula C8H14ClNO3 B144723 tert-Butyl (3-chloro-2-oxopropyl)carbamate CAS No. 137990-82-0

tert-Butyl (3-chloro-2-oxopropyl)carbamate

Cat. No.: B144723
CAS No.: 137990-82-0
M. Wt: 207.65 g/mol
InChI Key: UCZJERMRQOJXHU-UHFFFAOYSA-N
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Description

tert-Butyl (3-chloro-2-oxopropyl)carbamate: is an organic compound with the molecular formula C8H14ClNO3 and a molecular weight of 207.65 g/mol . It is a carbamate derivative, which is a class of compounds known for their diverse applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-chloro-2-oxopropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-chloro-2-oxopropyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3-chloro-2-oxopropyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, the major products can be amides, thioethers, or ethers.

    Hydrolysis Products: Amine and carbon dioxide.

Scientific Research Applications

Chemistry: tert-Butyl (3-chloro-2-oxopropyl)carbamate is used as a building block in organic synthesis. It is employed in the preparation of various carbamate derivatives and as a protecting group for amines .

Biology and Medicine: In medicinal chemistry, carbamate derivatives are explored for their potential as enzyme inhibitors, particularly for enzymes like acetylcholinesterase. This makes them candidates for the development of drugs for neurological disorders .

Industry: In the chemical industry, this compound is used in the synthesis of agrochemicals and pharmaceuticals. It serves as an intermediate in the production of more complex molecules .

Mechanism of Action

The mechanism of action of tert-Butyl (3-chloro-2-oxopropyl)carbamate involves its interaction with nucleophiles. The chlorine atom is a good leaving group, making the compound reactive towards nucleophilic substitution reactions. This reactivity is exploited in various synthetic applications .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (3-chloro-2-oxopropyl)carbamate is unique due to the presence of both the tert-butyl group and the 3-chloro-2-oxopropyl moiety. This combination provides a balance of steric hindrance and reactivity, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl N-(3-chloro-2-oxopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO3/c1-8(2,3)13-7(12)10-5-6(11)4-9/h4-5H2,1-3H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZJERMRQOJXHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00577580
Record name tert-Butyl (3-chloro-2-oxopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00577580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137990-82-0
Record name tert-Butyl (3-chloro-2-oxopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00577580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(3-chloro-2-oxopropyl)carbamate
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